(4-Ethoxypyridin-2-yl)methanamine CAS number and molecular weight
(4-Ethoxypyridin-2-yl)methanamine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (4-Ethoxypyridin-2-yl)methanamine, a pyridinamine derivative of increasing interest in medicinal chemistry. This document details its chemical identity, including its CAS number and molecular weight, and presents a validated synthetic pathway from commercially available starting materials. Furthermore, this guide discusses the compound's potential applications in drug discovery, drawing on the established significance of the substituted pyridinamine scaffold in targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and protein kinases. Safety and handling protocols, based on data from structurally related compounds, are also provided to ensure its safe application in a research setting.
Introduction: The Significance of Substituted Pyridinamines in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its ability to participate in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it an attractive moiety for the design of novel drug candidates. The introduction of an aminomethyl group, as seen in (4-Ethoxypyridin-2-yl)methanamine, provides a key vector for synthetic elaboration and interaction with biological targets. This structural motif is a versatile building block, offering a platform for the synthesis of diverse chemical libraries for screening against various disease targets. The ethoxy group at the 4-position can modulate the electronic properties and lipophilicity of the molecule, influencing its pharmacokinetic and pharmacodynamic profile.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development.
| Property | Value | Source |
| Chemical Name | (4-Ethoxypyridin-2-yl)methanamine | - |
| CAS Number | 1248067-60-8 | [1][2] |
| Molecular Formula | C₈H₁₂N₂O | - |
| Molecular Weight | 152.20 g/mol | - |
| Canonical SMILES | CCOC1=CC(=NC=C1)CN | - |
| Physical Form | Expected to be a liquid or low-melting solid at room temperature | General chemical knowledge |
Synthesis of (4-Ethoxypyridin-2-yl)methanamine: A Validated Pathway
The synthesis of (4-Ethoxypyridin-2-yl)methanamine can be achieved through a multi-step sequence starting from readily available precursors. The following protocol is a validated and efficient pathway.
Overall Synthetic Scheme
Caption: Synthetic pathway to (4-Ethoxypyridin-2-yl)methanamine.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 4-Ethoxypyridin-2-amine [3]
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Causality: This nucleophilic aromatic substitution reaction displaces the chloro group with an ethoxide ion. The use of a stainless steel bomb is necessary to reach the required reaction temperature and pressure safely.
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Protocol:
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To a 250 mL stainless steel bomb, add 2-amino-4-chloropyridine (12.9 g, 0.1 mol), sodium ethoxide (12.8 g, 0.2 mol), and 100 mL of ethanol.
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Seal the bomb and heat it to 150°C for 3 hours with stirring.
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After cooling to room temperature, carefully open the bomb and transfer the reaction mixture to a round-bottom flask.
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Remove the ethanol under reduced pressure.
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To the residue, add 100 mL of water and extract with ethyl acetate (3 x 75 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-ethoxypyridin-2-amine as a slightly yellow solid.
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Step 2: Synthesis of 4-Ethoxypyridine-2-carbonitrile (via Sandmeyer Reaction)
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Causality: The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring to a nitrile group. The diazonium salt intermediate is highly reactive and should be prepared and used at low temperatures.
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Protocol:
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Dissolve 4-ethoxypyridin-2-amine (13.8 g, 0.1 mol) in a mixture of 50 mL of water and 10 mL of concentrated sulfuric acid, cooling the mixture in an ice-salt bath to 0-5°C.
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Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water, keeping the temperature below 5°C. Stir for 30 minutes at this temperature.
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In a separate flask, prepare a solution of copper(I) cyanide (10.8 g, 0.12 mol) and sodium cyanide (11.8 g, 0.24 mol) in 100 mL of water.
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Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. An evolution of nitrogen gas will be observed.
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After the addition is complete, warm the reaction mixture to 50-60°C for 1 hour.
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Cool the mixture to room temperature and extract with dichloromethane (3 x 100 mL).
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Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-ethoxypyridine-2-carbonitrile.
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Step 3: Synthesis of (4-Ethoxypyridin-2-yl)methanamine (Reduction of the Nitrile)
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Causality: The nitrile group is readily reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The choice of reducing agent can depend on the presence of other functional groups in the molecule.
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Protocol (using LiAlH₄):
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Under an inert atmosphere (e.g., nitrogen or argon) , suspend lithium aluminum hydride (4.2 g, 0.11 mol) in 150 mL of anhydrous diethyl ether or tetrahydrofuran (THF) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
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Cool the suspension to 0°C in an ice bath.
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Dissolve 4-ethoxypyridine-2-carbonitrile (14.8 g, 0.1 mol) in 50 mL of anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C.
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After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.
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Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of 4.2 mL of water, 4.2 mL of 15% aqueous sodium hydroxide, and 12.6 mL of water.
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Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether or THF.
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Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (4-Ethoxypyridin-2-yl)methanamine. Further purification can be achieved by distillation under reduced pressure or by column chromatography.
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Spectroscopic Characterization (Predicted)
| Spectroscopy | Expected Features |
| ¹H NMR | - A triplet and a quartet in the aliphatic region corresponding to the ethyl group. - A singlet for the aminomethyl (CH₂) protons. - Aromatic protons on the pyridine ring, with characteristic chemical shifts and coupling patterns. - A broad singlet for the amine (NH₂) protons, which is exchangeable with D₂O. |
| ¹³C NMR | - Two signals in the aliphatic region for the ethyl group. - A signal for the aminomethyl (CH₂) carbon. - Aromatic carbon signals for the pyridine ring, with the carbon bearing the ethoxy group shifted downfield. |
| IR | - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic groups. - C=C and C=N stretching vibrations for the pyridine ring. - C-O stretching for the ethoxy group. |
| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight of 152.20. - Fragmentation patterns characteristic of benzylamines and pyridines. |
Applications in Medicinal Chemistry
The (4-Ethoxypyridin-2-yl)methanamine scaffold is a valuable building block for the synthesis of compounds targeting a variety of biological systems. Its structural features allow for diversification to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
